molecular formula C14H18N2 B8739960 1-[(4-methylphenyl)amino]Cyclohexanecarbonitrile

1-[(4-methylphenyl)amino]Cyclohexanecarbonitrile

Cat. No. B8739960
M. Wt: 214.31 g/mol
InChI Key: PVRZMBZAIVEKOY-UHFFFAOYSA-N
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Patent
US08658681B2

Procedure details

Triethylamine (0.05 g, 0.5 mmol) was added to a solution of 1a (0.228 g, 1 mmol) and 9a (0.228 g, 1 mmol) in dry THF (2 ml). The reaction mixture was stirred at room temperature for 2 days and then concentrated to yield a dark residue which was subjected to flash chromatography (dichloromethane/acetone, 95:5) to afford 4-(4-imino)-2-thioxo-1-(4-methylphenyl)-1,3-diazaspiro[4.5]undec-3-yl)-2-trifluoromethylbenzonitrile, 10b (0.036 g, 0.08 mmol, 8%).
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
0.228 g
Type
reactant
Reaction Step One
Name
Quantity
0.228 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
8%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.N([C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[C:13]([C:19]([F:22])([F:21])[F:20])[CH:12]=1)=C=S.CC1C=CC(NC2(C#N)CCCCC2)=CC=1.ClCCl.CC(C)=O>C1COCC1>[F:20][C:19]([F:21])([F:22])[C:13]1[CH:12]=[CH:11][CH:18]=[CH:17][C:14]=1[C:15]#[N:16] |f:3.4|

Inputs

Step One
Name
Quantity
0.05 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.228 g
Type
reactant
Smiles
N(=C=S)C1=CC(=C(C#N)C=C1)C(F)(F)F
Name
Quantity
0.228 g
Type
reactant
Smiles
CC1=CC=C(C=C1)NC1(CCCCC1)C#N
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a dark residue which

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FC(C1=C(C#N)C=CC=C1)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.08 mmol
AMOUNT: MASS 0.036 g
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.